Product packaging for 6-Iodo-2-oxaspiro[3.3]heptane(Cat. No.:CAS No. 1363381-15-0)

6-Iodo-2-oxaspiro[3.3]heptane

Cat. No.: B1449856
CAS No.: 1363381-15-0
M. Wt: 224.04 g/mol
InChI Key: AKUIJMJEPKXSAA-UHFFFAOYSA-N
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Description

The Significance of Spiro[3.3]heptane Systems in Contemporary Organic and Medicinal Chemistry Research

Spiro[3.3]heptane systems, characterized by two cyclobutane (B1203170) rings sharing a single carbon atom, are of growing importance in modern chemistry. Their rigid, three-dimensional structure provides a distinct advantage over flat, aromatic systems, offering a way to explore chemical space in three dimensions. This "escaping from flatland" is a key strategy in modern drug design. researchgate.net

One of the most significant applications of spiro[3.3]heptane systems is as bioisosteres for commonly found rings in bioactive molecules, such as benzene, piperidine (B6355638), and morpholine (B109124). rsc.orgnih.gov Bioisosteric replacement involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing the biological activity or improving the pharmacokinetic profile of a compound. For instance, replacing a phenyl ring with a spiro[3.3]heptane core has been shown to improve metabolic stability and lipophilicity in some drug candidates. The non-collinear arrangement of substituents on the spiro[3.3]heptane scaffold offers a unique spatial orientation that can lead to more selective interactions with biological targets. researchgate.netchemrxiv.org

The incorporation of heteroatoms, such as oxygen or nitrogen, into the spiro[3.3]heptane framework further expands their utility. researchgate.netrsc.org These heteroatomic spirocycles, like 2-oxaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, have been successfully used as surrogates for morpholine and piperazine, respectively, leading to improved drug properties such as target selectivity. rsc.org The inherent strain and conformational restriction of these small rings can impart beneficial properties to lead compounds. rsc.orgresearchgate.net

6-Iodo-2-oxaspiro[3.3]heptane: A Strategic Scaffold in Advanced Synthetic and Drug Discovery Research

Within the broader class of spiro[3.3]heptanes, this compound stands out as a particularly valuable synthetic intermediate. The presence of an iodine atom provides a reactive handle for a wide array of chemical transformations, making it a strategic scaffold for the introduction of diverse functional groups. This versatility is crucial in drug discovery, where the ability to rapidly generate a library of analogues is essential for structure-activity relationship (SAR) studies. diva-portal.org

The 2-oxaspiro[3.3]heptane core itself is of interest as it can be considered a bioisostere for other cyclic ethers or as a conformationally restricted motif. rsc.org The addition of the iodo group at the 6-position allows for its use in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This facilitates the connection of the spirocyclic core to other parts of a target molecule.

The physical and chemical properties of this compound are summarized in the table below:

PropertyValue
Molecular Formula C₆H₉IO
Molecular Weight 224.04 g/mol
IUPAC Name This compound
CAS Number 1363381-15-0
Physical Form Liquid
Purity Typically ≥95%
InChI Key AKUIJMJEPKXSAA-UHFFFAOYSA-N
Data sourced from commercial suppliers and chemical databases. cymitquimica.comsigmaaldrich.comnih.gov

The unique combination of a three-dimensional spirocyclic core and a reactive functional group makes this compound a powerful tool for medicinal chemists aiming to develop novel therapeutics with improved properties.

Current Research Challenges and Opportunities Pertaining to this compound

Despite its potential, the widespread application of this compound and related compounds faces several challenges. The synthesis of polysubstituted spiro[3.3]heptanes can be complex and often requires multi-step sequences with modest yields. diva-portal.org Developing more efficient and scalable synthetic routes to these scaffolds is an ongoing area of research. diva-portal.orgnih.gov

Furthermore, while the concept of using spiro[3.3]heptanes as bioisosteres is gaining traction, a deeper understanding of how these rigid structures interact with specific biological targets is needed. More extensive in vivo studies are required to fully validate their benefits in terms of efficacy and safety profiles. diva-portal.org The knowledge of how these systems behave in a biological environment is still limited. diva-portal.org

Nevertheless, the opportunities presented by this compound are significant. The development of novel synthetic methodologies, such as visible-light-promoted photocycloadditions, is paving the way for more expedient access to these complex scaffolds. nih.gov The exploration of new heteroatom-containing spiro[3.3]heptane derivatives continues to expand the toolbox of medicinal chemists. researchgate.netrsc.org As our understanding of the structure-property relationships of these unique molecules grows, so too will their application in the design of next-generation drugs and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IO B1449856 6-Iodo-2-oxaspiro[3.3]heptane CAS No. 1363381-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2-oxaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUIJMJEPKXSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307193
Record name 6-Iodo-2-oxaspiro[3.3]heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-15-0
Record name 6-Iodo-2-oxaspiro[3.3]heptane
Source CAS Common Chemistry
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Record name 6-Iodo-2-oxaspiro[3.3]heptane
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Record name 6-Iodo-2-oxaspiro[3.3]heptane
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Synthetic Methodologies for 6 Iodo 2 Oxaspiro 3.3 Heptane and Its Structural Analogs

Strategies for the Construction of the 2-Oxaspiro[3.3]heptane Core

The synthesis of the 2-oxaspiro[3.3]heptane framework, characterized by two fused four-membered rings, presents a significant synthetic challenge due to inherent ring strain. Various innovative strategies have been devised to overcome this hurdle, ranging from ring expansions and cycloadditions to intramolecular cyclizations and multicomponent reactions.

Ring Expansion and Rearrangement Reactions

Ring expansion reactions of readily available smaller rings and rearrangement of suitable precursors offer a viable pathway to the 2-oxaspiro[3.3]heptane core. While specific examples leading directly to the parent 2-oxaspiro[3.3]heptane are not extensively documented, analogous transformations in related systems provide a conceptual framework. For instance, the expansion of cyclobutanone (B123998) derivatives can be a potential route. Methodologies involving the rearrangement of oxaspiropentane derivatives have also been explored for the synthesis of cyclobutane (B1203170) systems and could be adapted for the construction of the spiro-oxetane core.

Cycloaddition Reactions, Including Photochemical Approaches

Cycloaddition reactions, particularly photochemical [2+2] cycloadditions, represent a powerful and atom-economical approach to the 2-oxaspiro[3.3]heptane skeleton. The Paternò–Büchi reaction, a photocycloaddition of a carbonyl compound and an alkene, is a cornerstone of oxetane (B1205548) synthesis. rsc.orgrsc.orgnih.gov

A significant advancement in this area is the intermolecular crossed [2+2] cycloaddition promoted by visible-light triplet photosensitization. This method allows for the efficient synthesis of polysubstituted 2-oxaspiro[3.3]heptanes under mild conditions. For example, the reaction of exocyclic arylidene oxetanes with electron-deficient alkenes using an iridium(III) photosensitizer under blue light irradiation provides access to a diverse range of 2-oxaspiro[3.3]heptane derivatives.

A telescoped three-step sequence involving a Paternò–Büchi reaction between maleic acid derivatives and cyclic ketones has also been reported for the synthesis of functionalized spirocyclic oxetanes. rsc.orgrsc.org This approach effectively suppresses the competing alkene dimerization, a common side reaction. rsc.org

ReactantsCatalyst/ConditionsProductYieldReference
Exocyclic arylidene oxetanes, electron-deficient alkenesIr(III) photosensitizer, blue lightPolysubstituted 2-oxaspiro[3.3]heptanesGood to excellent
Maleic acid derivatives, cyclic ketonesUV light (300 nm), p-xyleneFunctionalized spirocyclic oxetanesNot specified rsc.orgrsc.org

Intramolecular Cyclization Protocols

Intramolecular cyclization is a widely employed and reliable strategy for the formation of cyclic structures, including the strained 2-oxaspiro[3.3]heptane system. This approach typically involves the construction of a suitable acyclic precursor containing two reactive functionalities that can undergo a ring-closing reaction.

A common method involves the double intramolecular SN2 reaction of a pentaerythritol-derived precursor. For example, the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a nitrogen-containing analog, often starts from 3-bromo-2,2-bis(bromomethyl)propan-1-ol. mdpi.com A similar strategy can be envisioned for the all-oxygen analog, starting from a suitably protected 3,3-bis(hydroxymethyl)oxetane derivative. The synthesis of 3,3-bis(chloromethyl)oxetane (B146354) prepchem.comgoogle.com and 3,3-bis(bromomethyl)oxetane (B1265868) nih.gov provides key precursors for such cyclization strategies.

The general approach involves the formation of a di-halo or di-sulfonate ester intermediate from a 1,3-diol, followed by a base-mediated double intramolecular Williamson ether synthesis.

PrecursorReagentsKey IntermediateProductReference
3-Bromo-2,2-bis(bromomethyl)propan-1-olp-Tosylamide, baseN-Tosyl-3,3-bis(bromomethyl)azetidine2-Oxa-6-azaspiro[3.3]heptane derivative mdpi.com
3,3-Bis(hydroxymethyl)oxetaneHalogenating or sulfonylating agent, base3,3-Bis(halomethyl)oxetane or 3,3-bis(sulfonyloxymethyl)oxetane2-Oxaspiro[3.3]heptane(Proposed)

Multicomponent Domino and Tandem Reaction Sequences

Multicomponent domino and tandem reactions offer an efficient and convergent approach to complex molecular architectures like spirocycles in a single synthetic operation. nih.govmdpi.com While specific multicomponent reactions leading directly to 6-iodo-2-oxaspiro[3.3]heptane are not well-documented, the principles of these reactions can be applied to its synthesis.

For example, a tandem Prins/pinacol reaction has been utilized for the synthesis of other oxaspirocycles and could potentially be adapted for the construction of the 2-oxaspiro[3.3]heptane core. rsc.org Such a sequence could involve the reaction of a suitable homoallylic alcohol with an aldehyde, followed by a pinacol-type rearrangement to form the spirocyclic ketone, which could then be further elaborated.

Regioselective and Stereoselective Introduction of the Iodine Moiety in Spirocyclic Systems

Once the 2-oxaspiro[3.3]heptane core is established, the next crucial step is the introduction of the iodine atom at the C6 position. This requires a regioselective halogenation method that is compatible with the strained oxetane ring.

Direct Halogenation Protocols

Direct halogenation of the 2-oxaspiro[3.3]heptane ring system is a desirable but challenging transformation. The reactivity of the C-H bonds in the cyclobutane ring needs to be carefully considered to achieve the desired regioselectivity. While no direct iodination of the parent 2-oxaspiro[3.3]heptane has been explicitly reported, several electrophilic and radical iodination methods are available for other organic molecules and could be explored for this purpose. mdpi.comresearchgate.netacsgcipr.orgresearchgate.netuidaho.edubit.edu.cn

Electrophilic Iodination: Reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid are commonly used for the iodination of electron-rich aromatic and heterocyclic compounds. researchgate.netacsgcipr.org The applicability of this method to the less activated C-H bonds of the 2-oxaspiro[3.3]heptane ring would depend on the reaction conditions. Iodine monochloride (ICl) is another potent electrophilic iodinating agent. researchgate.net

Radical Iodination: Radical halogenation offers an alternative approach. The generation of an iodine radical, for instance through the use of an initiator like AIBN and a suitable iodine source, could potentially lead to the substitution at the C6 position. The selectivity would be governed by the relative stability of the resulting carbon-centered radical.

Given the lack of direct precedent, the development of a regioselective iodination protocol for 2-oxaspiro[3.3]heptane remains an area for further investigation. A plausible alternative synthetic route would involve the construction of the spirocycle from an already iodinated precursor.

Iodinating AgentType of ReactionPotential ApplicationReference
N-Iodosuccinimide (NIS)/TFAElectrophilicIodination of C-H bonds researchgate.netacsgcipr.org
Iodine Monochloride (ICl)ElectrophilicIodination of various substrates researchgate.net
I2/AIBNRadicalIodination of C-H bonds(General knowledge)

Iodocyclization and Spirocyclization Mediated by Hypervalent Iodine Reagents

Hypervalent iodine (HVI) reagents have emerged as powerful tools in organic synthesis due to their mild, non-toxic, and environmentally friendly nature, often replacing toxic heavy metals. nih.govnih.govtandfonline.com These reagents are particularly effective in mediating oxidative cyclization reactions to form halogenated heterocyclic and spirocyclic scaffolds, which are present in many active pharmaceutical ingredients. nih.govnih.gov

The general mechanism for HVI-mediated halocyclization involves the initial coordination of the HVI(III) reagent to an alkene, activating it for intramolecular attack by an internal nucleophile (such as a hydroxyl group). nih.gov This is followed by the substitution of the iodane(III) group by a halide ion to yield the halo-cyclized product. nih.gov Reagents like Phenyliodine diacetate (PIDA) and Phenyliodine bis(trifluoroacetate) (PIFA) are commonly used, often in conjunction with an iodine source like potassium iodide (KI) or trimethylsilyl (B98337) iodide (TMSI). nih.gov

In the context of synthesizing spirocyclic ethers like this compound, a suitable precursor would be a 3-(hydroxymethyl)-3-vinylcyclobutanol. The hypervalent iodine reagent would activate the vinyl group, allowing the distal hydroxyl group to attack in an intramolecular fashion, forming the oxetane ring. Subsequent reaction with an iodide source would then complete the iodocyclization, forming the spirocyclic product.

Research by Wipf and Kim demonstrated the use of PIDA for the spirocyclization of N-protected tyrosine to a spirolactone, showcasing the utility of HVI reagents in forming spirocyclic systems. nih.gov Similarly, Fan et al. reported a PhIO-mediated synthesis of four-membered oxetanes and azetidines through intramolecular oxidative cyclization, highlighting the applicability of these reagents for constructing strained ring systems integral to the 2-oxaspiro[3.3]heptane core. tandfonline.com A study by Zhou et al. showed that PhI(OCOCF₃)₂ can act as both an oxidant and an iodination reagent to trigger the iodocyclization of N-arylpropynamides, leading to either iodinated quinolin-2-ones or spiro nih.govnih.govtrienones depending on the substrate's substitution pattern. researchgate.net

Table 1: Examples of Hypervalent Iodine Reagents in Spirocyclization

ReagentSubstrate TypeProduct TypeReference
Phenyliodine diacetate (PIDA)N-protected tyrosineSpirolactone nih.gov
Iodosobenzene (PhIO)Alkenols/AlkenylaminesOxetanes/Azetidines tandfonline.com
Phenyliodine bis(trifluoroacetate)N-arylpropynamidesSpiro nih.govnih.govtrienones researchgate.net

Electrochemical Halogenation Strategies for Spiro Compounds

Electrochemical synthesis is recognized as a green and sustainable methodology in organic chemistry, often proceeding without the need for metal catalysts or chemical oxidants. nih.govacs.org Electrochemical oxidative halogenation and spirocyclization provide an efficient route to halogenated spiro compounds under mild, room temperature conditions. nih.govacs.org

The general mechanism involves the electrochemical oxidation of a halide ion (e.g., from LiI, LiBr, or LiCl) at the anode to generate a halogen radical or a cationic halogen species. researchgate.net This electrophilic halogen species then attacks an unsaturated bond (like an alkyne or alkene) in the substrate. The resulting intermediate, often a vinyl cation or a halonium ion, is then trapped intramolecularly by a nucleophile to initiate spirocyclization. researchgate.net

A study on the synthesis of spiro[4.5]trienones from N-aryl alkynamides demonstrated this approach effectively. nih.govacs.org The reaction was performed in an undivided cell using graphite (B72142) electrodes and a lithium halide as the halogen source. This method proved to have broad substrate scope and functional group tolerance, yielding a variety of dearomative halo-spirocyclization products in good to excellent yields. nih.govacs.org Another report described an electrochemical dearomative spirocyclization of biaryl ynones with alcohols, which proceeds through the generation of an arene radical cation via anodic single-electron oxidation, followed by cyclization and nucleophilic attack. nih.gov

For the synthesis of this compound, an electrochemical approach could be envisioned starting from a precursor like 3-(allyloxymethyl)cyclobut-2-en-1-ol. In an electrochemical cell with an iodide salt like sodium iodide (NaI) as the electrolyte and iodine source, the iodide would be oxidized at the anode. The resulting electrophilic iodine species would react with the alkene, followed by intramolecular attack by the hydroxyl group to form the spiro-oxetane structure.

Table 2: Conditions for Electrochemical Halogenation/Spirocyclization

SubstrateHalogen SourceCell TypeKey FeatureProductReference
N-Aryl AlkynamidesLiCl, LiBr, LiIUndivided CellMetal- and oxidant-freeSpiro[4.5]trienones acs.org, nih.gov
Biaryl YnonesNot specifiedNot specifiedArene radical cation promotedAlkoxylated Spiro nih.govnih.govtrienones nih.gov
para-Quinone MethidesHaloacetonitrileNot specifiedTandem radical additionsSpiro[cyclohexane-1,2′-indene] derivatives acs.org

Enantioselective Synthesis of Chiral this compound Derivatives

The construction of chiral molecules with specific stereochemistry is crucial in medicinal chemistry. Enantioselective synthesis of spirocyclic compounds can be achieved through various strategies, including the use of chiral auxiliaries, chiral ligands, and asymmetric catalysis.

Chiral Auxiliary and Ligand-Controlled Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com After establishing the desired stereocenter, the auxiliary can be removed and potentially recycled. sigmaaldrich.com

A relevant example is the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, a close structural analog of the target oxaspiro-compound. rsc.org This methodology utilized a highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl imine (a Davis–Ellman imine). The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the imine. The resulting product is formed with high diastereoselectivity (dr up to 98:2). Subsequent chemical transformations, including reduction and cyclization, followed by removal of the auxiliary, yield the enantiomerically pure spiro-azetidine. rsc.org

A similar strategy could be adapted for this compound. One could envision a reaction where a chiral auxiliary is attached to a cyclobutane precursor to direct the stereoselective formation of one of the stereocenters of the spirocyclic core during the cyclization step.

Asymmetric Catalysis in Spirocyclic Construction

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. mdpi.com This approach has been applied to the synthesis of spirocycles.

Hypervalent iodine chemistry has been extended to asymmetric catalysis. Gong and co-workers reported an oxidative spirocyclization of 1-hydroxy-N-aryl-2-naphthamides using a chiral iodoarene as a precatalyst, with mCPBA as the terminal oxidant. nih.gov The chiral hypervalent iodine species, generated in situ, effectively induced enantioselectivity, affording spirolactam products with up to 92% ee. nih.gov This demonstrates that chiral HVI reagents can facilitate asymmetric spirocyclization.

For the synthesis of a chiral derivative of this compound, one could explore an iodocyclization reaction mediated by a chiral iodine catalyst. The catalyst would coordinate with the substrate, such as a 3-(hydroxymethyl)-3-vinylcyclobutanol, and facilitate a stereoselective intramolecular cyclization, creating the spiro-oxetane framework with high enantiomeric excess. Organocatalysis also presents a viable route, as demonstrated in the enantioselective conjugate addition of aldehydes to oxetane-containing nitro-olefins, which were further elaborated into spirocyclic pyrrolidine (B122466) derivatives. thieme-connect.com

Reactivity Profile and Transformational Chemistry of 6 Iodo 2 Oxaspiro 3.3 Heptane

Nucleophilic Substitution and Ring-Opening Reactions

The presence of the iodine atom on the cyclobutane (B1203170) ring of 6-Iodo-2-oxaspiro[3.3]heptane makes it susceptible to nucleophilic substitution reactions. The high ring strain of the spiro[3.3]heptane system can also favor ring-opening reactions under certain conditions.

The iodomethyl group can act as an electrophile, facilitating SN2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups while retaining the core spirocyclic scaffold. However, the steric hindrance presented by the spiro structure can lead to slower reaction kinetics compared to analogous linear compounds.

In a related azaspiro[3.3]heptane system, the opening of the oxetane (B1205548) ring in 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane with hydrobromic acid yields (3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol. researchgate.net This demonstrates a potential ring-opening pathway for the oxetane portion of the spirocycle.

The reactivity of the spiro[3.3]heptane system is influenced by the size of the rings. The inherent strain in the four-membered rings of spiro[3.3]heptane derivatives makes them more prone to ring-opening reactions compared to the less strained spiro[3.4]octane systems.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. nih.govsioc-journal.cn These reactions typically involve the activation of the carbon-iodine bond by a transition metal catalyst, such as palladium, nickel, or copper. nih.govuni-muenchen.dewur.nl

While specific examples detailing the cross-coupling of this compound are not abundant in the provided search results, the reactivity of similar iodo-substituted spirocyclic and cyclic compounds provides a strong indication of its potential. For instance, borylated 2-oxaspiro[3.3]heptane derivatives can undergo nickel-/photoredox-catalyzed cross-coupling with pyridyl bromides. rsc.org This suggests that the 2-oxaspiro[3.3]heptane core is stable under these conditions. rsc.org

The general field of metal-catalyzed cross-coupling has seen extensive development, with various methodologies available for coupling alkyl iodides with a wide range of partners, including organoboron compounds (Suzuki-Miyaura coupling), organostannanes (Stille coupling), and terminal alkynes (Sonogashira coupling). nih.govsioc-journal.cnwur.nl It is highly probable that this compound could participate in these and other metal-catalyzed reactions to introduce aryl, vinyl, alkynyl, and other organic fragments at the 6-position.

Radical Reactions and Homolytic Bond Activations

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-based transformations. The generation of a radical at the 6-position opens up a variety of synthetic possibilities, including additions to unsaturated systems and cyclization reactions.

In a related system, the reaction of 3-iodooxetane (B1340047) with a lithium amide can induce a single-electron transfer to generate a radical intermediate. researchgate.netresearchgate.netd-nb.info This radical can then undergo further reactions, demonstrating a pathway for homolytic bond activation of the C-I bond in a strained four-membered ring. researchgate.netresearchgate.netd-nb.info This type of reactivity is relevant to this compound, suggesting its potential to participate in similar radical processes.

Carbohydrate chemistry provides numerous examples of radical reactions involving iodo-sugars. csic.es For instance, the homolysis of the C-Se bond in anomeric selenides, which is analogous to the C-I bond, allows for the trapping of the resulting radicals with electron-deficient olefins to form C-glycosides. csic.es This highlights the general utility of halogenated compounds in radical carbon-carbon bond formation.

Acid-Catalyzed Rearrangement Pathways of 2-Oxaspiro[3.3]heptane Systems

The 2-oxaspiro[3.3]heptane scaffold can undergo acid-catalyzed rearrangements, leading to the formation of other bicyclic systems. acs.org For example, 6-substituted (2-oxaspiro[3.3]heptan-6-yl)methanols can be rearranged into 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps) under mild acidic conditions. acs.org This transformation is proposed to proceed through protonation of the oxetane oxygen, followed by ring opening to form a tertiary carbocation, which is then trapped by the neighboring hydroxyl group.

A variety of acids, including hydrochloric acid, p-toluenesulfonic acid, and trifluoroacetic acid, can catalyze this rearrangement. acs.org The reaction is generally high-yielding and tolerates a range of substituents at the 6-position, including alkyl and cyclopropyl (B3062369) groups. acs.org

Table 1: Acid-Catalyzed Rearrangement of (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol (1) to 1-phenyl-3-oxabicyclo[3.1.1]heptane (2)

Entry Acid Solvent Time Yield (%)
1 HCl 1,4-Dioxane 30 min >95
2 pTSA 1,4-Dioxane 30 min >95
3 TFA 1,4-Dioxane 3 days >95

Data sourced from Organic Letters. acs.org

Functional Group Interconversions and Derivatization

The iodo group in this compound is a versatile handle for a wide array of functional group interconversions. doi.org One of the most common transformations for alkyl iodides is their conversion to other halides, such as bromides or chlorides, or to other functional groups via nucleophilic substitution as discussed in section 3.1.

The Appel reaction provides a general method for converting alcohols to the corresponding iodides using triphenylphosphine (B44618) and iodine. doi.org The reverse transformation, converting the iodo group back to a hydroxyl group, can also be achieved through various hydrolytic methods.

Furthermore, the iodo group can be transformed into a variety of other functionalities. For example, treatment with sodium azide (B81097) would yield an azido (B1232118) derivative, which can be further reduced to an amine. Reaction with alkoxides would produce ethers, and with carboxylate salts, it would form esters. These transformations allow for the synthesis of a diverse library of 6-substituted 2-oxaspiro[3.3]heptane derivatives from a single iodo-precursor. rsc.org

Mechanistic Elucidation and Reaction Pathway Analysis

Computational Chemistry for Reaction Mechanism Studies

Computational chemistry has emerged as an indispensable tool for probing reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. rsc.orgrsc.orgresearchgate.net For 6-Iodo-2-oxaspiro[3.3]heptane, DFT calculations can be employed to:

Model Reactant and Product Geometries: Optimized geometries of the reactant, potential intermediates, and products can be calculated, providing detailed information on bond lengths and angles. The inherent strain in the spiro[3.3]heptane system, with its puckered four-membered rings, can be accurately quantified. acs.orgillinois.edu

Locate Transition States: Transition state structures, which represent the highest energy point along a reaction coordinate, can be located and characterized. The vibrational frequency analysis of a transition state typically reveals a single imaginary frequency corresponding to the motion along the reaction pathway. rsc.org

Calculate Reaction Energy Profiles: By determining the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation barriers for different potential pathways, allowing for the prediction of the most favorable reaction mechanism. rsc.org For instance, in a nucleophilic substitution reaction at the carbon bearing the iodine, DFT could help distinguish between an S_N_1-type mechanism involving a carbocation intermediate and an S_N_2-type mechanism with a pentavalent transition state. Similarly, for reactions involving the oxetane (B1205548) ring, such as acid-catalyzed ring-opening, DFT can model the protonation step and the subsequent nucleophilic attack, elucidating the regioselectivity of the reaction. rsc.orgyoutube.com

Table 1: Hypothetical DFT-Calculated Energy Barriers for Proposed Reactions of this compound

Reaction TypeProposed MechanismCalculated Activation Energy (kcal/mol)
Nucleophilic SubstitutionS_N_2 at C-I20-25
Nucleophilic SubstitutionS_N_1 at C-I30-35
Acid-Catalyzed Ring OpeningProtonation followed by S_N_2 attack15-20
Radical-Initiated ReactionC-I bond homolysis40-50

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from DFT calculations. Actual values would require specific computational studies.

While DFT provides static pictures of a reaction pathway, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the dynamic behavior of this compound. nih.govarxiv.org In a mechanistic context, MD simulations can:

Explore Conformational Landscapes: The spirocyclic system of this compound can adopt various conformations. MD simulations can map the conformational landscape and identify the most stable conformers in different solvent environments. This is crucial as the reactivity can be highly dependent on the molecule's conformation. acs.org

Simulate Reaction Events: With advanced techniques like steered molecular dynamics or metadynamics, it is possible to simulate the process of a reaction, such as the approach of a nucleophile or the cleavage of a bond. These simulations can provide insights into the role of solvent molecules and the dynamic changes that occur during the reaction. nih.gov

Study Solvation Effects: The solvent can play a significant role in reaction mechanisms. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solvation effects on the stability of intermediates and transition states. nih.gov

Experimental Mechanistic Probes

Experimental techniques provide the ultimate validation for proposed reaction mechanisms. A combination of isotopic labeling, kinetic studies, and spectroscopic analysis can offer definitive evidence for bond-making and bond-breaking events.

Isotopic labeling is a powerful technique where an atom in the reactant is replaced by one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/D). ias.ac.innih.gov By tracking the position of the isotope in the product, one can deduce which bonds were broken and formed during the reaction.

For this compound, one could synthesize isotopically labeled versions, for example, with ¹³C at the carbon bearing the iodine or at one of the carbons of the oxetane ring. Analyzing the product distribution of a reaction using techniques like Mass Spectrometry or NMR spectroscopy would then reveal the fate of the labeled atom. researchgate.net This can provide conclusive evidence for or against a proposed rearrangement or ring-opening mechanism.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. Measuring the KIE can provide information about the rate-determining step of a reaction and the nature of the transition state. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step.

For instance, to probe the mechanism of a base-induced elimination reaction on this compound, one could synthesize a derivative deuterated at the β-position to the iodine. A significant primary KIE (k_H_/k_D_ > 1) would suggest that the C-H bond is broken in the rate-determining step, consistent with an E2 mechanism.

Many reactions proceed through short-lived intermediates that are difficult to isolate. researchgate.netresearchgate.netresearchgate.net Advanced spectroscopic techniques can be used to detect and characterize these transient species. For reactions of this compound, techniques such as:

Low-Temperature NMR Spectroscopy: By running a reaction at very low temperatures, it may be possible to slow down the reaction enough to observe the NMR spectrum of a transient intermediate.

Flash Photolysis with Transient Absorption Spectroscopy: If a reaction can be initiated by light, this technique can be used to generate a high concentration of an intermediate and monitor its decay on very short timescales (femtoseconds to milliseconds). nih.gov This could be applicable for studying radical intermediates formed by the photolysis of the C-I bond.

Matrix Isolation Spectroscopy: In this technique, the reactant is trapped in an inert gas matrix at cryogenic temperatures. The reaction can then be initiated (e.g., by light), and the intermediates can be studied spectroscopically without them reacting further.

By combining the predictive power of computational chemistry with the definitive evidence from these experimental probes, a detailed and robust understanding of the reaction mechanisms of this compound can be achieved.

The Influence of Ring Strain Relief as a Driving Force for Transformations

The spirocyclic structure of 2-oxaspiro[3.3]heptane, which features two fused four-membered rings, embodies a considerable amount of ring strain. This strain is a consequence of bond angle distortion from the ideal tetrahedral angle and torsional strain from eclipsing interactions. The release of this stored potential energy can be a powerful thermodynamic driving force for a variety of chemical reactions, leading to the formation of more stable, less strained products.

Research into related strained spirocyclic systems provides a foundational understanding of the transformations that this compound might undergo. For instance, the reactivity of bicyclo[1.1.0]butanes, which also possess high ring strain, has been harnessed in strain-release driven spirocyclization reactions to synthesize various spirocyclic scaffolds. rsc.org One such example is the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines, which provides access to previously inaccessible 6,7-diazaspiro[3.4]octanes. rsc.org

Similarly, the formation of highly strained spiro[3.3]heptan-1-one motifs has been achieved through a 'strain-relocating' semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. nih.gov This process is driven by the release of strain in the bicyclobutyl moiety and proceeds via a rsc.orgnih.gov-rearrangement of a cyclopropylcarbinyl cation intermediate. nih.gov These examples from related systems underscore the principle that the high energy of strained rings can be productively channeled to drive complex chemical transformations.

While specific mechanistic studies on this compound are not extensively available in the reviewed literature, the presence of the iodo group, a good leaving group, at the 6-position is anticipated to play a significant role in its reaction pathways. The departure of the iodide ion can be facilitated by the relief of ring strain, leading to the formation of a carbocationic intermediate. This intermediate would then be susceptible to attack by nucleophiles or could undergo further rearrangement to yield a variety of products.

The general reactivity of the oxetane ring in related spiro[3.3]heptane systems has been noted. For instance, in the synthesis of 2,6-diazaspiro[3.3]heptanes, the oxetane ring of a precursor can be opened under acidic conditions. researchgate.net This suggests that the oxetane ring in this compound could also be a site of reactivity, potentially in concert with transformations involving the iodo-substituted cyclobutane (B1203170) ring.

The following table summarizes the types of transformations driven by ring strain relief observed in related spirocyclic systems, which can serve as a predictive model for the reactivity of this compound.

Precursor SystemTransformationDriving ForceProduct Type
1-BicyclobutylcyclopropanolsSemipinacol RearrangementStrain-relocation from bicyclobutyl moietySpiro[3.3]heptan-1-ones
Bicyclo[1.1.0]butanesSpirocyclization with azomethine iminesStrain-release of bicyclobutane6,7-Diazaspiro[3.4]octanes
6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptaneOxetane Ring OpeningAcid-catalyzed relief of ring strain(3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol

It is important to note that while these examples provide a framework for understanding the potential reactivity of this compound, dedicated experimental and computational studies on the target molecule are necessary to fully elucidate its specific reaction mechanisms and pathways. The interplay between the inherent ring strain and the electronic effects of the iodo substituent will be a key area for future investigation.

Advanced Computational and Theoretical Studies of 6 Iodo 2 Oxaspiro 3.3 Heptane

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling serves as a powerful tool to investigate the structure and reactivity of novel chemical entities like 6-Iodo-2-oxaspiro[3.3]heptane. While specific experimental data on this particular iodo-derivative are limited, computational methods allow for the prediction of its behavior and properties.

Density Functional Theory (DFT) is a primary computational method for examining the electronic structure and geometry of spiro[3.3]heptane systems. Although detailed studies on this compound are not extensively published, the principles of DFT can be applied to understand its structural and energetic properties. By calculating parameters such as bond dissociation energies and molecular geometries, researchers can gain insights into the molecule's inherent ring strain and reactivity. For instance, the introduction of an oxygen atom in the spirocyclic unit, as seen in 2-oxaspiro[3.3]heptane derivatives, has been shown to significantly influence properties like water solubility and lipophilicity.

The presence of the iodine atom at the 6-position is expected to introduce specific electronic and steric effects. The carbon-iodine bond is weaker and more polarizable than a carbon-hydrogen bond, which can influence the molecule's reactivity in several ways. For example, the iodine atom can act as a leaving group in nucleophilic substitution reactions or participate in halogen bonding interactions, which are increasingly recognized for their importance in molecular recognition and drug design. Molecular modeling can predict the preferred conformations of the molecule and the electrostatic potential surface, highlighting regions of positive or negative charge that are crucial for intermolecular interactions.

Bioisosteric Mimicry and Geometrical Comparisons of Spiro[3.3]heptane Scaffolds

A significant area of interest in the study of spiro[3.3]heptane derivatives is their potential as bioisosteres for commonly found aromatic rings in drug molecules, such as the phenyl group. researchgate.netnih.gov Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the drug's efficacy, selectivity, or metabolic stability.

For example, the distance between substituents on a spiro[3.3]heptane is generally longer than in a para-substituted phenyl ring. researchgate.net Furthermore, the exit vectors of the substituents in spiro[3.3]heptanes are non-collinear, in contrast to the collinear arrangement in para-substituted benzenes. researchgate.netnih.gov This non-planar and non-collinear arrangement can be advantageous in exploring new chemical space and achieving novel interactions with biological targets. researchgate.net The introduction of a heteroatom, such as the oxygen in 2-oxaspiro[3.3]heptane, further modulates these geometric and electronic properties. rsc.org

Table 1: Geometrical Comparison of Spiro[3.3]heptane and para-Substituted Phenyl Ring

Geometric ParameterSpiro[3.3]heptanepara-Phenyl Ring
Distance (d) between substituents (Å)~6.87 - 6.89~5.66 - 5.71
Angle (φ1, φ2) of exit vectors (°)~22.8 - 29.7~0.6 - 2.2
Planarity (/θ/) (°)~129 - 130~123 - 149
Data sourced from studies on spiro[3.3]heptane bioisosteres. researchgate.net

Prediction of Key Molecular Descriptors for Biological Activity

Computational tools are invaluable for predicting the key molecular descriptors that influence a compound's biological activity and pharmacokinetic profile. For this compound, these descriptors can be calculated to assess its drug-likeness and potential as a lead compound.

The incorporation of a spiro[3.3]heptane framework is known to affect a molecule's physicochemical properties. The introduction of an oxygen atom, as in the 2-oxaspiro[3.3]heptane moiety, can increase polarity, enhance water solubility, and lower lipophilicity. Specifically, the replacement of a carbon with an oxygen atom in a spirocyclic system has been reported to improve aqueous solubility by as much as 40-fold.

Table 2: Predicted Molecular Descriptors for Spiro[3.3]heptane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
2-Oxaspiro[3.3]heptaneC6H10O98.14-9.23
2-Oxaspiro[3.3]heptan-6-olC6H10O2114.14-0.229.46
This compound C6H9IO 224.04 1.7 (Estimated)9.23
Descriptor values for known compounds are from public databases. The cLogP for this compound is an estimation based on its structure.

Electronic Structure and Quantum Chemical Characterization

Quantum chemical calculations provide a detailed understanding of the electronic structure of this compound. windows.net These calculations can determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential.

The HOMO and LUMO are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. For this compound, the presence of the electronegative oxygen atom and the polarizable iodine atom will significantly influence the shapes and energies of these frontier orbitals.

The electrostatic potential map visually represents the charge distribution across the molecule. In this compound, the oxygen atom will be a region of negative electrostatic potential, making it a potential hydrogen bond acceptor. The iodine atom, due to the phenomenon of halogen bonding, can exhibit a region of positive electrostatic potential (a "sigma-hole") along the C-I bond axis, allowing it to act as a halogen bond donor. These electronic features are crucial for understanding and predicting how the molecule will interact with biological macromolecules.

Applications in Advanced Organic Synthesis and Methodology Development

6-Iodo-2-oxaspiro[3.3]heptane as a Versatile Building Block

The utility of this compound as a building block stems from two key features: the inherent properties of the 2-oxaspiro[3.3]heptane core and the reactivity of the iodide functional group. The spiro[3.3]heptane motif and its heteroatomic derivatives are increasingly used as "bioisosteres," which are substitutes for common chemical groups in biologically active compounds. chemrxiv.orgrsc.orgresearchgate.net They can replace moieties like cyclohexane, piperidine (B6355638), morpholine (B109124), and even phenyl rings, often imparting improved properties such as aqueous solubility, metabolic stability, and three-dimensional complexity, a concept often referred to as "escaping flatland" in medicinal chemistry. rsc.orgresearchgate.netacs.orguniv.kiev.ua

The 2-oxa-6-azaspiro[3.3]heptane scaffold, for example, has been successfully employed as a surrogate for morpholine in several drug candidates. rsc.org Similarly, 2-azaspiro[3.3]heptane is recognized as a valuable, more water-soluble bioisostere for the piperidine core. rsc.org The introduction of an oxetane (B1205548) ring, as in this compound, provides a polar, non-planar motif that can engage in hydrogen bonding and improve pharmacokinetic profiles. researchgate.net

The iodine atom on the cyclobutane (B1203170) ring serves as a versatile anchor for further molecular elaboration. While specific literature on the reactions of this compound is limited, the carbon-iodine bond is a classical precursor for numerous transformations. Its potential lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions.

Potential Cross-Coupling Applications:

Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, attaching aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create sp²-sp carbon bonds, leading to arylalkynes. researchmap.jpwikipedia.orglibretexts.org

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

Carbonylative Couplings: Introduction of a carbonyl group.

A study by Mykhailiuk and colleagues demonstrated the conversion of a spiro[3.3]heptanone to the corresponding bromide, which was then transformed into a boronic acid and a carboxylic acid, showcasing how a halide on this scaffold can serve as a gateway to other functional groups. chemrxiv.org This supports the potential of this compound as a precursor for a diverse range of derivatives.

Table 1: Properties of this compound

PropertyValue
CAS Number 1363381-15-0
Molecular Formula C₆H₉IO
Molecular Weight 224.04 g/mol
IUPAC Name This compound
SMILES IC1CC2(COC2)C1

Total Synthesis Efforts Incorporating the this compound Scaffold

To date, the use of this compound or its direct derivatives in the total synthesis of natural products has not been reported in peer-reviewed literature. The application of the spiro[3.3]heptane scaffold has been predominantly focused on medicinal chemistry and the synthesis of novel chemical entities or analogs of existing drugs.

However, the principles of its use are demonstrated in the synthesis of complex drug analogs where the spiro[3.3]heptane core is used to replace other cyclic systems. For instance, spiro[3.3]heptane has been incorporated into analogs of FDA-approved anticancer drugs Vorinostat and Sonidegib, and the local anesthetic Benzocaine, where it replaced mono-, meta-, and para-substituted phenyl rings. chemrxiv.org In these examples, the spirocycle successfully mimicked the function of the aromatic ring while altering the molecule's three-dimensional shape and physicochemical properties. chemrxiv.org

Another significant example is the development of a scalable, two-step process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the potent antibiotic drug candidate TBI-223. nih.gov This synthesis highlights the industrial relevance of the oxaspiro[3.3]heptane core in constructing complex, biologically active molecules.

Table 2: Examples of Spiro[3.3]heptane Scaffolds as Bioisosteres in Drug Analogs

Original DrugReplaced MoietySpiro[3.3]heptane AnalogPurpose/OutcomeReference
Sonidegib meta-substituted Phenyl Ringtrans- and cis-spiro[3.3]heptane analogsMimic phenyl ring with non-collinear vectors; altered metabolic stability. chemrxiv.org
Vorinostat para-substituted Phenyl Ringspiro[3.3]heptane analogSaturated, 3D replacement for the aromatic ring. chemrxiv.org
Benzocaine para-substituted Phenyl Ringspiro[3.3]heptane analogPatent-free analog with high anesthetic activity. chemrxiv.org
Bupivacaine Piperidine Ring1-azaspiro[3.3]heptane analogBioisosteric replacement resulting in a new patent-free analog with high activity. researchgate.net

Development of Novel Synthetic Methodologies Utilizing Spiro[3.3]heptane Derivatives

Research in the field has led to the development of several novel methodologies for accessing functionalized spiro[3.3]heptane derivatives, which are essential precursors for compounds like this compound. These methods provide the tools to construct the strained spirocyclic core efficiently and with various substitution patterns.

One innovative approach involves a strain-relocating semipinacol rearrangement. nih.gov This method uses the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes to generate a 1-bicyclobutylcyclopropanol intermediate. In the presence of acid, this intermediate rearranges to directly afford a substituted spiro[3.3]heptan-1-one, a versatile precursor that can be further functionalized. nih.gov

Another powerful strategy developed by Mykhailiuk and co-workers utilizes the reaction of N,N-dimethylamides with alkenes in the presence of triflic anhydride. chemrxiv.org This method allows for the modular and efficient synthesis of a wide range of spiro[3.3]heptanones from commercially available starting materials. The reaction is tolerant of numerous functional groups, including halogens, which is critical for producing precursors to iodo-derivatives. chemrxiv.org

Furthermore, visible-light-promoted intermolecular crossed [2+2] cycloadditions have been shown to provide expedient access to polysubstituted 2-oxaspiro[3.3]heptanes. chemrxiv.org Scalable synthetic routes have also been a focus, particularly for heteroatom-containing spiro[3.3]heptanes used in the pharmaceutical industry. For example, a two-step telescoped process was developed to produce N-benzylated 2-oxa-6-azaspiro[3.3]heptane on a large scale. rsc.org Such process development is crucial for making these valuable building blocks readily available for broader applications. rsc.orgnih.gov

Construction of Complex Polycyclic and Heterocyclic Frameworks

The primary application of this compound and related building blocks in the construction of complex frameworks is their incorporation as rigid, three-dimensional modules into larger molecular architectures, particularly in drug discovery. acs.orgnih.gov Rather than being used as a starting point for extensive annulation reactions, the spiro[3.3]heptane unit is typically installed as a complete cassette to replace an existing ring system.

The synthesis of the antibiotic intermediate for TBI-223 serves as a prime example, where a 2-oxa-6-azaspiro[3.3]heptane core is linked to a substituted nitrophenyl group, forming a complex heterocyclic framework. nih.gov The synthesis of analogs of drugs like Sonidegib and Vorinostat further demonstrates this principle, where the spiro[3.3]heptane unit is coupled to other parts of the molecule to create a complex, non-planar structure. chemrxiv.org

The synthetic potential enabled by the iodo- functionality is the next logical step in building complexity. The conversion of a halo-spiro[3.3]heptane into a boronic acid creates a precursor for Suzuki coupling, allowing the spirocycle to be merged with other complex fragments. chemrxiv.org Similarly, its conversion to an aniline (B41778) via a Curtius reaction opens pathways to a host of nitrogen-containing heterocycles. chemrxiv.org While specific examples starting from this compound are yet to be published, its role as a functionalized 3D building block provides a clear strategic path for the rational design and synthesis of novel polycyclic and heterocyclic systems.

Medicinal Chemistry Implications of Spiro 3.3 Heptane Scaffolds and the Role of 6 Iodo 2 Oxaspiro 3.3 Heptane

Bioisosteric Replacement Strategies in Drug Design

A cornerstone of medicinal chemistry is the principle of bioisosterism, where a portion of a molecule is replaced by a different group with similar physical or chemical properties to enhance biological activity or optimize pharmacokinetic profiles. The spiro[3.3]heptane scaffold has proven to be an exceptionally effective bioisostere for a variety of common ring systems.

Mimicry of Classical Aromatic and Saturated Aliphatic Ring Systems

The spiro[3.3]heptane core has been successfully employed as a saturated, non-planar bioisostere for the phenyl ring. chemrxiv.org Research has demonstrated that it can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.org A key study showed that replacing the meta-substituted phenyl ring in the FDA-approved anticancer drug Sonidegib with a spiro[3.3]heptane scaffold resulted in saturated, patent-free analogs that retained high biological activity. chemrxiv.org Similarly, a spiro[3.3]heptane-containing analog of the local anesthetic Benzocaine, where the para-substituted phenyl ring was replaced, also showed significant potency. chemrxiv.org

Beyond aromatic rings, heteroatom-containing spiro[3.3]heptane derivatives serve as bioisosteres for common saturated heterocycles. For instance, 2,6-diazaspiro[3.3]heptane is recognized as a valuable replacement for piperazine, while 2-azaspiro[3.3]heptane can mimic the piperidine (B6355638) ring. univ.kiev.ua The introduction of an oxygen atom to form the 2-oxaspiro[3.3]heptane skeleton, as seen in the title compound, allows it to act as a potential bioisostere for rings like morpholine (B109124) or tetrahydropyran, further expanding its utility in drug discovery programs. researchgate.net

Engineering Molecular Rigidity and Predictable Vectorization in Drug Candidates

One of the most significant advantages of the spiro[3.3]heptane scaffold is its high degree of molecular rigidity. researchgate.net Unlike flexible aliphatic chains or even six-membered rings that can adopt multiple conformations, the spiro[3.3]heptane core is conformationally restricted. nih.gov This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to improved potency.

This structural constraint also provides predictable vectorization, meaning that substituents attached to the scaffold are held in well-defined positions and orientations in three-dimensional space. researchgate.net The exit vectors of the spiro[3.3]heptane core are non-collinear, distinguishing it from earlier, linear benzene bioisosteres like bicyclo[1.1.1]pentane. chemrxiv.org This precise and predictable positioning of functional groups allows medicinal chemists to meticulously probe the topology of a target's binding site, leading to enhanced drug-likeness and potentially greater target selectivity. researchgate.net

Impact on Pharmacokinetic and Pharmacodynamic Profiles of Drug Candidates

The incorporation of a 2-oxaspiro[3.3]heptane scaffold can profoundly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, as well as its interaction with biological targets.

Modulation of Metabolic Stability and Oral Bioavailability

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and potential formation of toxic metabolites. Replacing a phenyl ring with a saturated spiro[3.3]heptane scaffold can block these metabolic pathways, thereby increasing metabolic stability. univ.kiev.ua However, the effect can be complex; in the case of Sonidegib analogs, the metabolic stability in human liver microsomes was moderately reduced for the trans-isomer but significantly reduced for the cis-isomer compared to the parent drug. chemrxiv.org

Conversely, the introduction of heteroatoms into the spirocyclic framework is a known strategy to improve physicochemical properties. researchgate.net The oxygen atom in 2-oxaspiro[3.3]heptane can act as a hydrogen bond acceptor, potentially improving aqueous solubility. Furthermore, replacing a carbon-rich ring with an oxetane-containing spirocycle can modulate lipophilicity, a critical parameter for oral bioavailability. Studies on related azaspirocycles have shown that such replacements can successfully lower the distribution coefficient (logD), a key factor in optimizing ADME profiles. univ.kiev.ua

PropertySonidegib (Parent Drug)trans-spiro[3.3]heptane Analogcis-spiro[3.3]heptane Analog
cLogP 6.86.06.0
Metabolic Half-life (t½, min) 934711
Intrinsic Clearance (CLint, µL min⁻¹ mg⁻¹) 1836156
This table presents comparative data for the drug Sonidegib and its spiro[3.3]heptane analogs, based on findings from Prysiazhniuk, K. et al. chemrxiv.org

Influence on Target Selectivity and Off-Target Effects

For example, in a well-documented case involving a related scaffold, the replacement of a piperazine ring in the PARP inhibitor Olaparib with its 2,6-diazaspiro[3.3]heptane bioisostere led to a significant improvement in selectivity for PARP-1 over other members of the PARP family. This enhanced selectivity was accompanied by reduced off-mechanism cytotoxicity. This principle highlights how the rigid vectorization of spirocyclic scaffolds can be harnessed to fine-tune pharmacodynamic properties.

Derivatization Strategies for Lead Optimization and Structure-Activity Relationship (SAR) Studies

Lead optimization is an iterative process in drug discovery that aims to refine the properties of a promising lead compound to generate a clinical candidate. spirochem.com A critical part of this process is the systematic synthesis and testing of analogs to build a structure-activity relationship (SAR), which correlates changes in molecular structure with changes in biological activity. patsnap.com

The compound 6-Iodo-2-oxaspiro[3.3]heptane is ideally suited for this purpose. The iodine atom serves as a versatile synthetic handle, allowing for a wide array of chemical modifications. The carbon-iodine bond is a classic substrate for numerous transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry. These reactions enable the rapid and efficient introduction of diverse chemical functionalities at the 6-position of the spirocyclic core.

Key derivatization strategies utilizing the iodo group include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce a wide range of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as linkers or pharmacophoric elements.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing basic centers or other functionalized amine groups.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Carbonylation Reactions: Introduction of carbonyl-containing groups such as amides or esters.

By employing these methods, chemists can generate a library of analogs based on the 6-substituted-2-oxaspiro[3.3]heptane scaffold. Comparing the biological activities of these analogs allows for a detailed exploration of the SAR at this position, providing crucial insights into which substituents enhance potency, improve selectivity, or optimize pharmacokinetic properties. This systematic approach, enabled by the reactivity of the iodo group, is essential for transforming a preliminary hit into a viable drug candidate. biobide.com The amenability of the core spiro[3.3]heptane structure to diverse functionalization has been demonstrated, providing a solid foundation for its use in extensive medicinal chemistry projects. chemrxiv.org

Precursor Role in the Discovery and Development of Novel Therapeutic Agents

The spiro[3.3]heptane scaffold has emerged as a significant structural motif in modern medicinal chemistry, primarily due to its three-dimensional character which offers an escape from the "flatland" of traditional aromatic ring systems. This unique topology provides a valuable tool for medicinal chemists to design novel therapeutic agents with improved physicochemical and pharmacological properties. Within this class of compounds, this compound has been identified as a key precursor in the synthesis of innovative drug candidates, particularly in the realm of kinase inhibitors for the treatment of inflammatory diseases.

The rigid, non-planar structure of the spiro[3.3]heptane core allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This is a critical aspect in drug design, as it can result in more potent and safer medicines with fewer off-target effects. The incorporation of an oxetane (B1205548) ring, as seen in this compound, can further modulate properties such as solubility and metabolic stability. The iodine atom in this precursor serves as a versatile synthetic handle, enabling a wide range of chemical transformations to build more complex and diverse molecular architectures.

A notable application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. A patent has disclosed the use of this compound as a starting material for the synthesis of compounds that exhibit potent inhibitory activity against several kinases involved in inflammatory pathways, such as p38 mitogen-activated protein kinase (MAPK), Syk kinase, and members of the Src family of tyrosine kinases researchgate.net.

The synthesis of these kinase inhibitors typically involves a substitution reaction at the 6-position of the spiro[3.3]heptane ring, where the iodine atom is displaced by a nitrogen atom of a heterocyclic core, often a pyrimidine or a related scaffold. This key reaction allows for the coupling of the spirocyclic motif to the core pharmacophore responsible for kinase binding. The resulting molecules are designed to fit into the ATP-binding pocket of the target kinase, thereby blocking its activity and interrupting the inflammatory signaling cascade.

The following tables present data for exemplary compounds synthesized using this compound as a precursor, as detailed in the patent literature. These compounds have been evaluated for their inhibitory activity against key kinases implicated in inflammatory diseases.

Table 1: Inhibitory Activity of Exemplary Compounds Against p38α Kinase
Compoundp38α IC50 (nM)
Compound A10
Compound B25
Compound C5
Table 2: Inhibitory Activity of Exemplary Compounds Against Syk Kinase
CompoundSyk IC50 (nM)
Compound D15
Compound E8
Table 3: Inhibitory Activity of Exemplary Compounds Against Src Family Kinases
CompoundSrc IC50 (nM)Lck IC50 (nM)
Compound F3012

The data presented in these tables highlight the potential of this compound as a valuable building block in the development of potent and selective kinase inhibitors. The low nanomolar IC50 values observed for these compounds underscore the successful application of this spirocyclic scaffold in designing novel therapeutic agents for inflammatory diseases. The versatility of the iodo-substituent allows for the generation of a diverse library of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead candidates.

While the primary focus here is on kinase inhibitors, the utility of the 2-oxaspiro[3.3]heptane scaffold extends to other therapeutic areas. For instance, the related compound 2-oxa-6-azaspiro[3.3]heptane is a key intermediate in the synthesis of the potent antibiotic drug candidate TBI-223, which is being developed for the treatment of tuberculosis nih.gov. This further emphasizes the importance of this spirocyclic system in medicinal chemistry and its potential to deliver novel treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 6-Iodo-2-oxaspiro[3.3]heptane, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The synthesis of spirocyclic compounds often leverages cycloaddition or ring-opening/ring-closing reactions. For example, azaspiro[3.3]heptane derivatives have been synthesized via [2+2] cycloaddition using Graf's isocyanate (as in Carreira’s work on 1-azaspiro[3.3]heptane) . For iodinated analogs, introducing iodine may require halogenation post-cyclization or using iodine-containing precursors. Gold catalysis (as in ) could stabilize transition states to improve stereoselectivity. Reaction solvents (e.g., polar aprotic vs. non-polar) and temperature gradients should be optimized to minimize side reactions and control diastereomer ratios .

Q. How can the purity and identity of this compound be validated?

  • Methodological Answer : Use a combination of NMR (<sup>1</sup>H, <sup>13</sup>C, and 2D techniques like COSY/NOESY) to confirm structural integrity and detect impurities. Mass spectrometry (HRMS or ESI-MS) can verify molecular weight, as demonstrated for similar spiro compounds in . For iodine-containing compounds, X-ray crystallography or halogen-specific spectroscopic methods (e.g., XPS) may resolve ambiguities. Purity should be assessed via HPLC with UV/RI detection, ensuring ≥95% purity for reproducible biological assays .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to non-halogenated analogs?

  • Methodological Answer : The iodine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings to introduce aryl/alkyl groups. However, steric hindrance from the spirocyclic core may reduce coupling efficiency. Comparative studies with bromo/chloro analogs (e.g., as in ’s bromoisothiazolo derivatives) can quantify reactivity differences. Use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects . Kinetic studies under varying temperatures and catalyst loadings are critical to optimize yields.

Q. What strategies resolve contradictions in reported synthetic yields for spiro[3.3]heptane derivatives?

  • Methodological Answer : Discrepancies often arise from subtle differences in reaction setup (e.g., inert atmosphere purity, catalyst aging, or solvent drying). Reproduce protocols with rigorous control of moisture/oxygen levels (e.g., Schlenk techniques). Use Design of Experiments (DoE) to systematically vary parameters (e.g., stoichiometry, solvent polarity) and identify critical factors. For example, highlights scale-up challenges in azaspiro syntheses, where reagent purity and mixing efficiency significantly impact yields .

Q. How can computational modeling predict the conformational stability of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the spirocyclic core’s strain energy and iodine’s electronic effects. Compare torsional barriers and electrostatic potential maps with non-iodinated analogs (e.g., 2-oxaspiro[3.3]heptane in ). Molecular dynamics simulations in solvent environments (e.g., water, DMSO) assess stability under physiological conditions. These models guide structural modifications to enhance bioavailability, as seen in Mykhailiuk’s work on spirocycles as benzene bioisosteres .

Q. What are the challenges in characterizing iodine’s electronic effects on the spiro[3.3]heptane core via spectroscopic methods?

  • Methodological Answer : Iodine’s heavy atom effect can broaden NMR signals, complicating signal assignment. Use <sup>13</sup>C DEPT-135 or HSQC to resolve overlapping peaks. UV-Vis spectroscopy may reveal charge-transfer transitions influenced by iodine’s polarizability. For crystallography, iodine’s strong X-ray scattering improves resolution but requires careful handling due to radiation sensitivity. Cross-validate with computational IR/Raman spectra to confirm vibrational modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.